molecular formula C20H20N2O B5686574 Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone

Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone

Cat. No.: B5686574
M. Wt: 304.4 g/mol
InChI Key: YOBBOVRZEZSALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzobbenzazepin-11-yl(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone includes a benzazepine core fused with a piperidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted benzazepines with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzobbenzazepin-11-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzobbenzazepin-11-yl(piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Benzobbenzazepin-11-yl(piperidin-1-yl)methanone can be compared with other benzazepine derivatives, such as:

    1-Benzazepine: Known for its cardiovascular effects.

    2-Benzazepine: Studied for its potential anti-cancer properties.

    3-Benzazepine: Investigated for its neuroprotective effects.

The uniqueness of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-13H,1,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBBOVRZEZSALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.